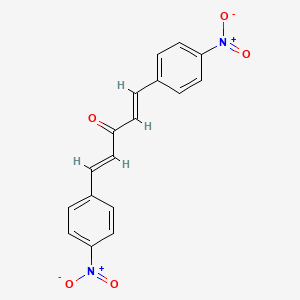

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Descripción general

Descripción

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, also known as 4-nitrophenylpentadien-3-one, is a heterocyclic organic compound with a variety of potential applications. It is an aryl-substituted diene, which has a unique structural feature that makes it useful for a range of scientific research. This compound has a broad range of applications, including synthesis, organic chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Facile Preparation and Characterization : The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one has been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, UV-Vis, and SC-XRD. Its molecular properties, such as geometric parameters, nonlinear optical properties, and molecular stability, have been explored through quantum chemical insights (Khalid et al., 2020).

Polymorphism and Crystallography

- Identification of New Polymorphs : A new polymorph of this compound has been reported, showcasing the potential for diverse crystal structures. Its structural features and interactions, such as intermolecular contacts, have been elucidated using techniques like ss-NMR and single-crystal X-ray diffraction (Ferreira et al., 2019).

Nonlinear Optical Properties

- Studies on Nonlinear Optical Parameters : The nonlinear optical properties of bis-chalcone derivatives, similar to this compound, have been studied. These compounds show potential as optical limiting materials due to their significant two-photon absorption phenomena (Shettigar et al., 2006).

Chemical Reactivity and Molecular Interactions

- Exploring Chemical Reactivity : The chemical reactivity of various sites within molecules similar to this compound has been investigated. Studies on molecular electrostatic potential (MEP) analysis have provided insights into these interactions (Khalid et al., 2020).

Applications in Nanotechnology

- Formation of Nanoparticles and Rods : Research has been conducted on the synthesis and characterization of nanoparticles and rods of derivatives of this compound, exploring their morphologies and formation mechanisms (Kumar et al., 2016).

Fluorescence Studies

- Investigation of Fluorescence Properties : Dienone derivatives, including compounds similar to this compound, have been studied for their fluorescence properties. These studies include the effects of solvents on their fluorescence absorption and emission, revealing promising applications as fluorescent probes (Ruanwas et al., 2015).

Potential Biological Applications

- Biological Activity Studies : Certain derivatives have shown notable biological activities, such as antitumor and fungicidal effects. This highlights the potential of these compounds in developing novel drugs and therapeutic agents (Li, 2009).

Photophysical and Mesomorphic Properties

- Investigating Photophysical and Mesomorphic Properties : The synthesis and properties of hydrogen-bonded mesogens derived from similar compounds have been examined. This includes studying their photophysical characteristics and mesomorphism, indicating potential applications in material science (Paul et al., 2014).

Chemosensor Development

- Chemosensor Applications : Chalcone derivatives have been developed as chemosensors for the detection of cyanide ions, demonstrating the versatility of these compounds in sensing and detection technologies (Gupta et al., 2021).

Photoinitiation Studies

- Photoinitiation Abilities : Research on pentaaza-1,4-dienes, which are structurally related to this compound, has investigated their potential as photoinitiators in radical polymerization, indicating their application in material processing and photopolymerization (Novikova et al., 2002).

Solvatochromic Behavior and Spectroscopy

- Solvatochromic Studies : The solvatochromic behavior of donor-acceptor systems related to this compound has been examined, providing insights into their sensitivity to solvent variations, which could be crucial for applications in dye and sensor technologies (Marcotte & Féry-Forgues, 2000).

Direcciones Futuras

The future directions for research on “(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one” could include further exploration of its synthesis, chemical reactions, and mechanism of action. In particular, the potential biological activity of this compound and similar compounds suggests that they may have applications in the development of new antiviral agents .

Propiedades

IUPAC Name |

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVSOQPSTXBFI-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228904 | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37630-48-1 | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37630-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)